
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester: is a complex organic compound that belongs to the class of carbonate esters. These esters are derived from carbonic acid and are characterized by the presence of a carbonyl group flanked by two alkoxy groups. The compound’s unique structure includes a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester typically involves the reaction of an alcohol with phosgene or the oxidative carbonylation of an alcohol with carbon monoxide and an oxidizer . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods but with more efficient catalysts and reaction setups. The use of selective membranes to separate water from the reaction mixture can increase the yield of the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester exerts its effects involves its interaction with molecular targets through its ester and thienyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: The presence of the thienyl group in carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester makes it unique compared to other carbonate esters. This sulfur-containing heterocycle imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
646517-62-6 |
|---|---|
Molekularformel |
C15H24O4S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
methyl (2-methyl-2-octyl-5-oxothiophen-3-yl) carbonate |
InChI |
InChI=1S/C15H24O4S/c1-4-5-6-7-8-9-10-15(2)12(11-13(16)20-15)19-14(17)18-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
BQAABGDFSMHCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


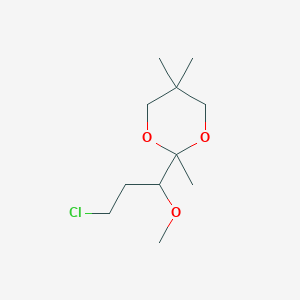
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
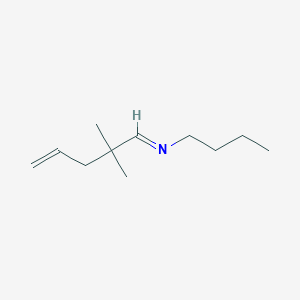
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)


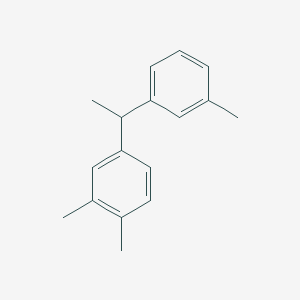
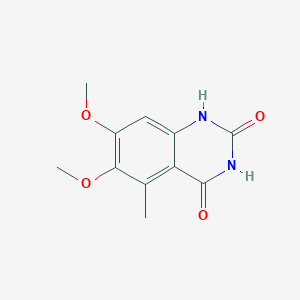
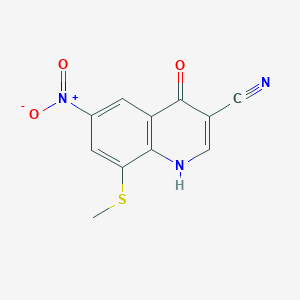

![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
